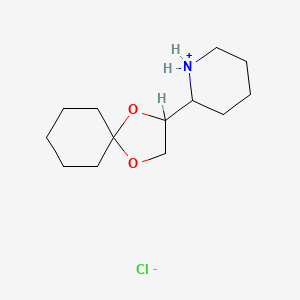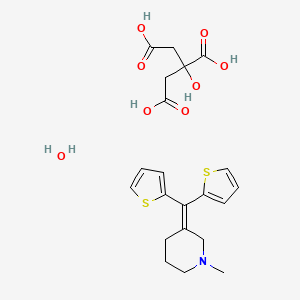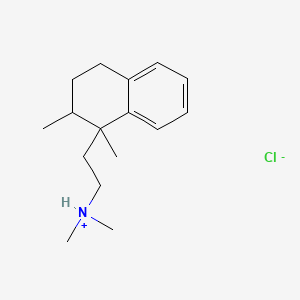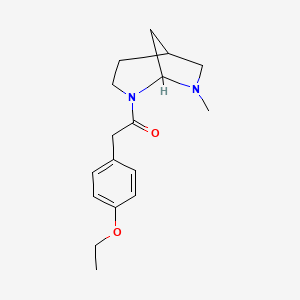![molecular formula C32H28CoLi2N8O10S2 B13766685 dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) CAS No. 67906-22-3](/img/structure/B13766685.png)
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a complex compound that combines multiple functional groups and metal ions. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of cobalt(2+) and the azo group in its structure suggests that it may have interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) typically involves the following steps:
Formation of the azo compound: The azo compound is synthesized by diazotization of aniline followed by coupling with 1,3-dioxobutan-2-one.
Complexation with cobalt(2+): The azo compound is then reacted with cobalt(2+) salts under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification and complexation with cobalt(2+) salts. The exact conditions, such as temperature, pH, and solvents, would be optimized for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenolate and sulfonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Conditions for substitution reactions would depend on the specific functional groups involved.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted phenolate and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The cobalt(2+) center can act as a catalyst in various organic reactions.
Coordination Chemistry: The compound can be used to study coordination complexes and their properties.
Biology
Biological Probes: The azo group can be used as a probe in biological systems to study enzyme activities and other biochemical processes.
Medicine
Drug Development:
Industry
Dyes and Pigments: The azo group makes it suitable for use in dyes and pigments.
Material Science:
Mecanismo De Acción
The mechanism of action of dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) involves its interaction with molecular targets through its functional groups. The cobalt(2+) center can coordinate with various ligands, while the azo group can participate in redox reactions. These interactions can affect biochemical pathways and processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Azo Compounds: Similar to other azo compounds, it can undergo redox reactions and be used in dyes.
Cobalt Complexes: Shares properties with other cobalt complexes, such as catalytic activity.
Uniqueness
Combination of Functional Groups: The unique combination of azo, phenolate, sulfonyl, and cobalt(2+) makes it distinct from other compounds.
Versatility: Its ability to participate in various chemical reactions and applications sets it apart from simpler compounds.
Conclusion
Dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Propiedades
Número CAS |
67906-22-3 |
|---|---|
Fórmula molecular |
C32H28CoLi2N8O10S2 |
Peso molecular |
821.6 g/mol |
Nombre IUPAC |
dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Li/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);;;/q;;+2;2*+1/p-4 |
Clave InChI |
XJZRPPBVZJTGKI-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)








![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)


